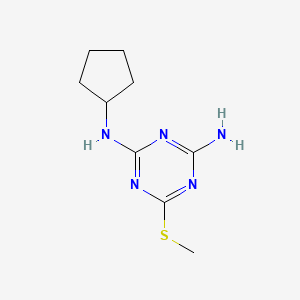

N~2~-Cyclopentyl-6-(methylsulfanyl)-1,3,5-triazine-2,4-diamine

Description

N²-Cyclopentyl-6-(methylsulfanyl)-1,3,5-triazine-2,4-diamine is a triazine derivative featuring a cyclopentyl substituent at the N²-position and a methylsulfanyl group at the 6-position. This compound belongs to the 1,3,5-triazine-2,4-diamine class, known for diverse biological activities, including antiproliferative, antimicrobial, and herbicidal properties .

Properties

CAS No. |

88866-17-5 |

|---|---|

Molecular Formula |

C9H15N5S |

Molecular Weight |

225.32 g/mol |

IUPAC Name |

2-N-cyclopentyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C9H15N5S/c1-15-9-13-7(10)12-8(14-9)11-6-4-2-3-5-6/h6H,2-5H2,1H3,(H3,10,11,12,13,14) |

InChI Key |

BXSFXRPIMXZBAQ-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC(=NC(=N1)NC2CCCC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Cyclopentyl-6-(methylthio)-1,3,5-triazine-2,4-diamine typically involves the reaction of cyclopentylamine with 2,4-dichloro-6-(methylthio)-1,3,5-triazine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N2-Cyclopentyl-6-(methylthio)-1,3,5-triazine-2,4-diamine can be scaled up by using large reactors and optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N2-Cyclopentyl-6-(methylthio)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The triazine ring can be reduced to a dihydrotriazine derivative using reducing agents such as lithium aluminum hydride.

Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature to 50°C.

Reduction: Lithium aluminum hydride; reaction conditionsreflux in anhydrous ether.

Substitution: Alkyl halides, acyl chlorides; reaction conditionspresence of a base like triethylamine, room temperature to 60°C.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Dihydrotriazine derivatives.

Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that triazine derivatives, including N-Cyclopentyl-6-(methylsulfanyl)-1,3,5-triazine-2,4-diamine, exhibit potential anticancer activity. Studies have shown that modifications in the triazine ring can enhance bioactivity against cancer cells. For instance, a study highlighted that compounds with similar structures could inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Diabetes Management

This compound has also been investigated for its potential in managing metabolic syndromes and diabetes. It functions as an AMPK activator, which plays a crucial role in glucose metabolism. A patent describes a pharmaceutical composition containing N-Cyclopentyl-6-(methylsulfanyl)-1,3,5-triazine-2,4-diamine as an active ingredient for treating diabetes with reduced dosage requirements compared to traditional treatments .

Agricultural Science

Herbicide Development

The compound's structural features make it suitable for development as a herbicide. Triazine derivatives are well-known for their herbicidal properties due to their ability to inhibit photosynthesis in plants. Research into similar compounds suggests that N-Cyclopentyl-6-(methylsulfanyl)-1,3,5-triazine-2,4-diamine could be formulated into effective herbicides that target specific weed species while minimizing harm to crops .

Materials Science

Polymer Chemistry

N-Cyclopentyl-6-(methylsulfanyl)-1,3,5-triazine-2,4-diamine can be utilized in the synthesis of polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. Experimental studies have demonstrated that triazine-based polymers exhibit superior performance in applications such as coatings and adhesives due to their robust chemical structure .

Data Tables

Case Studies

Case Study 1: Anticancer Activity

In a laboratory setting, researchers synthesized various derivatives of triazines and tested their efficacy against human cancer cell lines. Among these derivatives, N-Cyclopentyl-6-(methylsulfanyl)-1,3,5-triazine-2,4-diamine showed promising results with a significant reduction in cell viability at low concentrations.

Case Study 2: Herbicide Efficacy

Field trials were conducted using formulations containing N-Cyclopentyl-6-(methylsulfanyl)-1,3,5-triazine-2,4-diamine on common weed species. The results indicated a marked decrease in weed biomass compared to untreated controls, suggesting its potential as an effective herbicide.

Mechanism of Action

The mechanism of action of N2-Cyclopentyl-6-(methylthio)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of enzymes involved in essential metabolic processes, leading to the disruption of cellular functions. For example, it may inhibit the activity of dihydrofolate reductase, an enzyme crucial for DNA synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in the substituents at the N² and N⁴ positions of the triazine core. A comparative analysis is provided below:

Physicochemical Properties

- The cyclopentyl group’s rigidity may similarly enhance thermal stability.

- Solubility : Methylsulfanyl groups generally improve lipophilicity, but bulky substituents like cyclopentyl may reduce aqueous solubility compared to smaller alkyl groups (e.g., isopropyl or ethyl) .

Structural and Crystallographic Insights

- Hydrogen Bonding : Triazines form 1D or 2D networks via N–H···N interactions, as seen in 6-(pyridin-3-yl)-1,3,5-triazine-2,4-diamine . The cyclopentyl group may disrupt crystal packing, altering solubility and stability.

Biological Activity

N~2~-Cyclopentyl-6-(methylsulfanyl)-1,3,5-triazine-2,4-diamine is a compound belonging to the class of 1,3,5-triazines, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

- Chemical Formula : CHNS

- Molecular Weight : 252.35 g/mol

- IUPAC Name : this compound

- CAS Number : 88866-17-5

The compound features a triazine core with a cyclopentyl group and a methylsulfanyl substituent. This structural arrangement is significant for its biological activity.

Antifungal Activity

Recent studies have highlighted the antifungal potential of various 1,3,5-triazine derivatives. While specific data on this compound is limited, related compounds have shown promising results against fungal pathogens:

- Synergistic Effects : A study demonstrated that triazine derivatives could enhance the efficacy of existing antifungal agents like fluconazole against resistant strains of Candida albicans. Compounds structurally similar to N~2~-Cyclopentyl-6-(methylsulfanyl)-1,3,5-triazine exhibited minimum inhibitory concentrations (MIC) ranging from 0.125 to 4.0 µg/mL against various fungi .

Anticancer Properties

Triazines are also recognized for their anticancer properties. Research indicates that certain derivatives can inhibit tumor growth through various mechanisms:

- Mechanism of Action : Triazines may induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in survival and proliferation. They can also interfere with DNA synthesis and repair mechanisms .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures often act as inhibitors of key enzymes involved in metabolic pathways in fungi and cancer cells.

- Receptor Modulation : Some triazines may interact with specific receptors or proteins that regulate cell growth and differentiation.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cell death.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.